molecular formula C18H19ClN2O2 B2433820 1-(2-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea CAS No. 1421458-27-6

1-(2-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea

Cat. No.: B2433820
CAS No.: 1421458-27-6
M. Wt: 330.81
InChI Key: JSQIOKAEFQQJPX-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea is a synthetic urea derivative of significant interest in medicinal chemistry and drug discovery. The urea functional group is a privileged scaffold in pharmaceutical agents, renowned for its ability to form multiple, stable hydrogen bonds with biological targets, which is crucial for achieving high affinity and selectivity . This compound features a 2-chlorophenyl group and a complex side chain incorporating cyclopropyl and hydroxy-substituted phenyl motifs, structural elements commonly found in compounds that modulate various enzymes and receptors. While specific biological data for this compound is not currently available in the public domain, its core structure suggests broad potential for scientific investigation. Urea derivatives are extensively explored as key pharmacophores in the development of enzyme inhibitors, antiviral agents, and selective receptor modulators . The presence of the chlorophenyl and cyclopropyl groups may influence the compound's lipophilicity and metabolic stability, making it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a building block to develop novel therapeutic candidates for areas such as oncology, neurology, and inflammation. This product is provided for Research Use Only (RUO) . It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Handling should only be performed by qualified laboratory professionals.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c19-15-8-4-5-9-16(15)21-17(22)20-12-18(23,14-10-11-14)13-6-2-1-3-7-13/h1-9,14,23H,10-12H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQIOKAEFQQJPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)NC2=CC=CC=C2Cl)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea typically involves the reaction of 2-chlorophenyl isocyanate with a suitable amine precursor. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis process, making it scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea involves its interaction with specific molecular targets. The chlorophenyl group may facilitate binding to certain enzymes or receptors, while the cyclopropyl-hydroxy-phenylethyl moiety can influence the compound’s overall bioactivity. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-3-(2-hydroxy-2-phenylethyl)urea
  • 1-(2-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxyethyl)urea
  • 1-(2-Chlorophenyl)-3-(2-hydroxy-2-cyclopropylethyl)urea

Uniqueness

1-(2-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea is unique due to the presence of both a cyclopropyl group and a phenylethyl moiety, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as chlorinated aniline derivatives or cyclopropyl-containing precursors. Key steps include:

  • Urea bond formation : Reacting a chlorophenyl isocyanate with a cyclopropane-hydroxyethyl intermediate under anhydrous conditions (e.g., THF, 0–5°C) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity . Optimization can employ Design of Experiments (DOE) to adjust parameters like temperature, solvent polarity, and stoichiometry. For example, excess isocyanate (1.2 eq.) improves urea bond yield .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR identifies the chlorophenyl (δ 7.2–7.5 ppm), cyclopropyl (δ 1.2–1.8 ppm), and urea NH protons (δ 5.8–6.2 ppm) .
  • X-ray crystallography : Resolves stereochemistry at the hydroxyethyl and cyclopropyl moieties, critical for biological activity .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ = 347.8 m/z) .

Q. What physicochemical properties are critical for solubility and stability studies?

Key properties include:

PropertyValue/MethodReference
LogP (lipophilicity)3.2 (calculated via ChemAxon)
Melting point158–160°C (DSC)
Aqueous solubility0.12 mg/mL (pH 7.4, shake-flask)
Stability tests should assess hydrolysis (e.g., pH 2–12 buffers) and photodegradation (ICH Q1B guidelines) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in enzyme inhibition (e.g., IC₅₀ variations) may arise from assay conditions (e.g., ATP concentration in kinase assays) or cellular model differences. Strategies include:

  • Dose-response validation : Test across multiple cell lines (e.g., HEK293 vs. HeLa) .
  • Target engagement assays : Use CETSA (Cellular Thermal Shift Assay) to confirm direct binding .
  • Meta-analysis : Compare PubChem BioAssay data (AID 1259367) with in-house results .

Q. What methodologies are recommended for studying the compound’s mechanism of action in enzyme inhibition?

  • Kinetic assays : Measure inhibition constants (Ki) via Lineweaver-Burk plots under varied substrate concentrations .
  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to predict binding modes with targets like kinases or GPCRs .
  • Mutagenesis : Validate predicted binding residues (e.g., ATP-binding pocket mutations in kinases) .

Q. How can stereochemical challenges in synthesis impact pharmacological outcomes, and how are they addressed?

The hydroxyethyl and cyclopropyl groups introduce stereocenters that influence target selectivity. Solutions include:

  • Chiral chromatography : Separate enantiomers using CHIRALPAK® columns .
  • Asymmetric synthesis : Employ Evans auxiliaries or enzymatic resolution for >99% enantiomeric excess .
  • Pharmacophore mapping : Compare enantiomer activity in 3D-QSAR models to prioritize bioactive conformers .

Data Analysis and Reproducibility

Q. What statistical approaches are suitable for analyzing dose-response relationships in cytotoxicity assays?

Use non-linear regression (e.g., GraphPad Prism) to calculate EC₅₀ values. For reproducibility:

  • Triplicate experiments : Include positive controls (e.g., doxorubicin for apoptosis assays) .
  • Hill slope analysis : Identify cooperative binding (Hill slope >1) or antagonism (slope <1) .

Q. How can researchers validate computational predictions of metabolic pathways for this compound?

  • In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS .
  • CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • In silico tools : Combine MetaSite and StarDrop to predict Phase I/II metabolism sites .

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